molecular formula C7H7ClIN B13489842 2-Chloro-4-iodo-N-methylaniline

2-Chloro-4-iodo-N-methylaniline

Cat. No.: B13489842
M. Wt: 267.49 g/mol
InChI Key: UGTYUXYBNXVVMY-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-N-methylaniline is an aromatic amine with the molecular formula C7H7ClIN. This compound is characterized by the presence of both chlorine and iodine substituents on the benzene ring, along with a methyl group attached to the nitrogen atom. It is a derivative of aniline and is used in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-Chloro-4-iodo-N-methylaniline can be achieved through several methods. One common approach involves the halogenation of N-methylaniline. The process typically includes the following steps:

    Nitration: N-methylaniline is first nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: The amino group is subsequently halogenated using chlorine and iodine to obtain the desired compound.

Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Chloro-4-iodo-N-methylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-iodo-N-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in coupling reactions to form complex molecules.

    Biology: The compound can be used in the study of biological processes and as a building block for the synthesis of biologically active molecules.

    Medicine: It may be used in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. The presence of both chlorine and iodine substituents can influence its reactivity and selectivity in different chemical processes.

Comparison with Similar Compounds

2-Chloro-4-iodo-N-methylaniline can be compared with other similar compounds, such as:

The presence of both chlorine and iodine substituents in this compound makes it unique and can influence its reactivity and applications in various chemical processes.

Properties

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-4-iodo-N-methylaniline

InChI

InChI=1S/C7H7ClIN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3

InChI Key

UGTYUXYBNXVVMY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

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